molecular formula C9H10BrNO2S B14774837 N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide

Cat. No.: B14774837
M. Wt: 276.15 g/mol
InChI Key: ZQCHETLJFQLYJM-UHFFFAOYSA-N
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Description

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide (CAS 2066494-00-4) is a high-purity brominated compound supplied with a minimum purity of 98% and is accompanied by batch-specific quality documentation . With the molecular formula C9H10BrNO2S and a molecular weight of 276.15 g/mol, this chemical serves as a valuable synthetic intermediate in organic and medicinal chemistry research . Its structure, featuring a sulfonyl group bound to a nitrogen atom, is characteristic of a class of compounds explored for their diverse biological activities, as seen in related structures patented for therapeutic applications . This acetamide derivative is ideally suited for various coupling reactions, facilitating the construction of more complex molecules for pharmaceutical development and the synthesis of functional materials . The presence of the bromine atom on the phenyl ring offers a specific site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a versatile building block in discovery chemistry. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Custom synthesis is available, supporting research and industrial projects with flexible scale-up options from gram to kilogram quantities .

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide

InChI

InChI=1S/C9H10BrNO2S/c1-7(12)11-14(2,13)9-6-4-3-5-8(9)10/h3-6H,1-2H3

InChI Key

ZQCHETLJFQLYJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=S(=O)(C)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide typically involves the reaction of 2-bromobenzoyl chloride with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.

    Reaction with methylamine: The 2-bromobenzoyl chloride is then reacted with methylamine to form the intermediate product.

    Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxo and sulfaneylidene groups can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Geometry

The crystal structures of related N-substituted acetamides reveal significant variations in dihedral angles between aromatic rings, impacting molecular planarity and intermolecular interactions. For example:

  • N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide exhibits a dihedral angle of 82.50° between naphthalene and benzene rings .

In contrast, the title compound’s sulfoximine group likely reduces planarity due to steric hindrance and intramolecular hydrogen bonds (N–H⋯O, O–H⋯O), as observed in analogues like N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide (dihedral angle: 81.9°) .

Table 1: Dihedral Angles in Selected Acetamide Analogues
Compound Name Dihedral Angle (°) Key Substituents
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide 82.50 Hydroxynaphthyl, methylphenyl
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide 81.90 Hydroxynaphthyl, nitrophenyl
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Not reported Bromophenyl, methoxyphenyl
N-((2-Bromophenyl)(methyl)(oxo)-λ⁶-sulfaneylidene)acetamide (hypothesized) ~78–85 Bromophenyl, methyl, sulfoximine

Biological Activity

N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈BrNO
  • Molecular Weight : 214.059 g/mol
  • IUPAC Name : N-(2-bromophenyl)-acetamide
  • CAS Registry Number : 614-76-6

The compound features a bromophenyl group attached to an acetamide moiety, which contributes to its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of compounds related to N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene)acetamide. For instance:

  • In vitro Studies : Compounds synthesized with similar structures have been tested against various bacterial strains using the agar well diffusion method. Notably, derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics like levofloxacin .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives were evaluated, revealing that certain compounds had lower MICs than the standard drugs against strains such as E. coli and S. aureus. This suggests a promising potential for these compounds in treating bacterial infections .
  • Mechanism of Action : Molecular docking studies indicated that these compounds may inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are critical for protein synthesis in bacteria. This inhibition could lead to the cessation of bacterial growth .

Antifungal Activity

The antifungal activity of related compounds has also been explored:

  • Fungal Strains Tested : Various piperidinyl thiazole analogues were synthesized and evaluated against oomycete fungi, showcasing significant antifungal properties in vitro and in vivo . While specific data on N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene)acetamide is limited, the structural similarities suggest potential antifungal activity.
  • Case Studies : In one study, compounds structurally related to N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene) were tested for their ability to inhibit fungal growth, with results indicating effective fungicidal action against several strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against various strains; MIC values lower than standard drugs
AntifungalSignificant inhibition of fungal growth in vitro and in vivo
MechanismInhibition of bacterial aaRS leading to halted protein synthesis

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